2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
Description
2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic benzimidazole derivative characterized by a benzamide moiety substituted with a fluorine atom at the 2-position and a benzimidazole core bearing an isopropyl group (propan-2-yl) at the 2-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets, including enzymes and ion channels . The fluorine atom at the 2-position of the benzamide likely enhances binding affinity through electronic effects and metabolic stability, while the isopropyl group may contribute to lipophilicity and steric interactions, influencing target selectivity .
Properties
Molecular Formula |
C17H16FN3O |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-fluoro-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C17H16FN3O/c1-10(2)16-20-14-8-7-11(9-15(14)21-16)19-17(22)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
JWYNPNCVQBIIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the fluorine atom: This step involves the selective fluorination of the benzimidazole ring, which can be done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the benzamide group: The final step involves the coupling of the fluorinated benzimidazole with a benzoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide as an antimicrobial agent. In particular, it has been evaluated for its efficacy against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).
Study Insights:
- Inhibition Mechanism : The compound demonstrated significant inhibition of bacterial growth in vitro, with a percentage inhibition exceeding 50% in several assays conducted over multiple days .
- Combination Therapy : When used in combination with existing antibiotics, the compound showed additive effects, enhancing bacterial clearance compared to controls .
Anticancer Properties
The benzimidazole derivatives have been extensively studied for their anticancer properties, with 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide being no exception.
Research Findings:
- Cytotoxicity : Various studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as a lead compound for further development .
- Mechanism of Action : The mechanism involves interaction with specific cellular targets that lead to apoptosis in cancer cells, making it a candidate for further medicinal chemistry efforts aimed at optimizing its efficacy .
Sigma Receptor Ligand Activity
The sigma receptors, particularly sigma-1 receptors, have been implicated in various neurological disorders and cancer. The compound's ability to act as a ligand for these receptors opens avenues for therapeutic applications.
Key Insights:
- Neurological Disorders : As sigma receptor modulators are being explored for treating conditions such as depression and anxiety, the application of this compound may extend into neuropharmacology .
- Cancer Therapy : Given the overexpression of sigma receptors in many cancer types, targeting these receptors with 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide could provide novel therapeutic strategies .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against NTM and Mtb; enhances antibiotic efficacy in combination therapies |
| Anticancer Properties | Cytotoxic to various cancer cell lines; induces apoptosis through specific mechanisms |
| Sigma Receptor Activity | Potential use in treating neurological disorders and targeting cancer cells |
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological activities modulated by substituents on the benzimidazole core and adjacent moieties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Comparative Insights:
Substituent Effects on Target Engagement :
- The 2-fluoro and isopropyl groups in the target compound may confer selectivity for TRPV1 or similar ion channels, as seen in mavatrep’s trifluoromethyl-phenyl-vinyl tail, which enhances potency .
- Sulfonyl and thiazole groups (e.g., in MK-905) introduce polarity and hydrogen-bonding capacity, often critical for enzyme inhibition .
Metabolic Stability: Fluorine substitution (common in all compounds except MK-905) mitigates oxidative metabolism, extending half-life .
Therapeutic Applications :
- TRPV1 antagonists (mavatrep) are effective in inflammatory pain, whereas sulfonyl-substituted benzimidazoles (e.g., 2-n-butyl derivatives) are explored for antimicrobial uses .
- The target compound’s lack of a sulfonate or phosphate group may limit its utility in extracellular targets compared to the WHO-listed prodrug .
Research Findings and Implications
- Structural Analysis : X-ray crystallography and NMR studies (e.g., on 2-n-butyl derivatives) highlight the role of substituent positioning in stabilizing molecular conformations critical for target binding .
- Safety Profiles: Veterinary benzimidazoles (e.g., MK-905) exhibit low toxicity in non-human models, but fluorine-containing analogs require rigorous assessment of off-target effects .
Biological Activity
2-Fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : 2-Fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
- Molecular Formula : C17H19FN4O
- Molecular Weight : 314.36 g/mol
Biological Activity Overview
Research has indicated that compounds with a benzimidazole scaffold exhibit a wide range of biological activities, including:
- Antiviral Activity : Certain benzimidazole derivatives have shown efficacy against various viruses. For instance, compounds similar to 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide demonstrated antiviral effects against HIV and Hepatitis C virus (HCV) by inhibiting viral replication through interference with viral polymerases .
- Anticancer Properties : Studies have reported that benzimidazole derivatives can inhibit the growth of cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
The biological activity of 2-fluoro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often target key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : Many studies highlight the ability of these compounds to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
